molecular formula C10H7N3O3 B7869567 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B7869567
M. Wt: 217.18 g/mol
InChI Key: NINZJRIIEQWZQY-UHFFFAOYSA-N
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Description

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzene and α-pyrone rings, which contribute to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one typically involves the Pechmann condensation reaction, where a phenol reacts with a β-ketoester in the presence of an acid catalyst. For this compound, the starting materials are 7-hydroxycoumarin and an azidomethylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(Azidomethyl)-7-hydroxy-2H-chromen-2-one has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacteria, including Staphylococcus aureus and Escherichia coli. It demonstrates potential as an antibacterial agent with promising minimum inhibitory concentration (MIC) values .
  • Antioxidant Properties : The hydroxyl group in the structure contributes to its ability to scavenge free radicals, suggesting potential applications in reducing oxidative stress-related diseases.
  • Cancer Research : Preliminary studies have indicated that derivatives of this compound may inhibit specific cancer cell lines by modulating apoptotic pathways, highlighting its potential as an anticancer agent .

Click Chemistry

The azide functional group allows for applications in click chemistry, facilitating the synthesis of complex molecular hybrids:

  • Bioconjugation : The ability to form stable linkages with biomolecules makes it useful for developing targeted drug delivery systems and bioconjugates .
  • Synthesis of Triazole Derivatives : The compound can be utilized to synthesize triazole hybrids through 1,3-dipolar cycloaddition reactions, which are of interest for their biological activities .

Material Science

This compound has applications beyond medicinal chemistry:

  • Dyes and Pigments : Its chromophoric properties make it suitable for developing dyes and pigments used in various industrial applications.

Case Studies

StudyFocusFindings
Study 1Antimicrobial EfficacyDemonstrated significant antibacterial activity against Staphylococcus pneumoniae with MIC values indicating strong effects.
Study 2Antioxidant ActivityShowed effective scavenging of free radicals in vitro, suggesting utility in antioxidant formulations .
Study 3Cancer Cell InhibitionIndicated potential inhibition of specific cancer cell lines, warranting further investigation into its anticancer properties .

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescence properties allow it to bind to and visualize biological molecules. The azido group can undergo click chemistry reactions, enabling the labeling and tracking of biomolecules in complex systems.

Comparison with Similar Compounds

  • 7-Hydroxy-4-methylcoumarin
  • 7-Hydroxy-4-propylcoumarin
  • 7-Hydroxy-4-phenylcoumarin

Uniqueness: 4-(azidomethyl)-7-hydroxy-2H-chromen-2-one stands out due to its azido group, which provides unique reactivity for click chemistry applications. This makes it particularly valuable in bioconjugation and imaging studies, where precise labeling and tracking of biomolecules are essential.

Biological Activity

4-(azidomethyl)-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound features an azidomethyl group and a hydroxyl group, contributing to its unique chemical properties and potential biological applications. The exploration of its biological activity has revealed promising results in various fields, including antimicrobial, anticancer, and enzyme inhibition studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H8N3O3\text{C}_{10}\text{H}_{8}\text{N}_{3}\text{O}_3

This structure includes:

  • A chromenone core , which is characteristic of coumarin derivatives.
  • An azidomethyl group , which enhances its reactivity and potential for further chemical modifications.
  • A hydroxyl group , which may participate in hydrogen bonding with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa30 μg/mL

These findings suggest that the compound could serve as a potential candidate for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (μM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.6

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant in disease processes. For instance, it has shown promising results in inhibiting β-glucuronidase, an enzyme linked to various pathological conditions:

Enzyme IC50 (μM)
β-glucuronidase45.75 ± 2.16

This inhibition suggests potential applications in treating conditions where β-glucuronidase plays a role, such as certain cancers and inflammatory diseases .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of coumarin derivatives, including this compound, demonstrated its effectiveness against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .
  • Cancer Cell Proliferation Inhibition : Research involving various cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting mechanisms involving apoptosis and cell cycle disruption .

Properties

IUPAC Name

4-(azidomethyl)-7-hydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c11-13-12-5-6-3-10(15)16-9-4-7(14)1-2-8(6)9/h1-4,14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINZJRIIEQWZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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